Methyl(3-methylphenoxy)dipentylsilane

Description

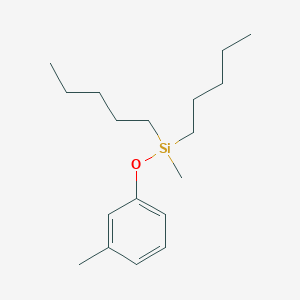

Methyl(3-methylphenoxy)dipentylsilane is an organosilicon compound characterized by a silicon center bonded to a methyl group, two pentyl chains, and a 3-methylphenoxy substituent. Its molecular formula is C₁₈H₃₂OSi, with a molecular weight of 292.46 g/mol. Organosilicon compounds like this are widely utilized in materials science, particularly as hydrophobic coatings, coupling agents, or intermediates in organic synthesis. The 3-methylphenoxy group introduces steric and electronic effects that influence reactivity, while the dipentyl chains enhance lipophilicity, making the compound suitable for applications requiring tailored solubility or surface modification.

Properties

CAS No. |

59646-09-2 |

|---|---|

Molecular Formula |

C18H32OSi |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

methyl-(3-methylphenoxy)-dipentylsilane |

InChI |

InChI=1S/C18H32OSi/c1-5-7-9-14-20(4,15-10-8-6-2)19-18-13-11-12-17(3)16-18/h11-13,16H,5-10,14-15H2,1-4H3 |

InChI Key |

KATUNIAPUKSPNY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC[Si](C)(CCCCC)OC1=CC=CC(=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl(3-methylphenoxy)dipentylsilane typically involves the reaction of 3-methylphenol with dipentylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-methylphenol attacks the silicon atom, displacing the chlorine atom. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems for the precise addition of reagents and control of reaction conditions is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl(3-methylphenoxy)dipentylsilane can undergo oxidation reactions, particularly at the silicon atom, leading to the formation of silanols or siloxanes.

Reduction: Reduction reactions can target the phenoxy group, potentially converting it to a phenyl group.

Substitution: The compound can participate in substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Strong nucleophiles like alkoxides or amines can be used in the presence of a base.

Major Products Formed:

Oxidation: Silanols and siloxanes.

Reduction: Phenyl-substituted silanes.

Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl(3-methylphenoxy)dipentylsilane is used as a precursor in the synthesis of more complex organosilicon compounds

Biology: In biological research, this compound can be used to modify surfaces of biomaterials, improving their biocompatibility and functionality. It can also be used in the development of silicon-based drug delivery systems.

Medicine: The compound’s potential in medicine includes its use in the synthesis of silicon-containing pharmaceuticals, which may exhibit improved pharmacokinetic properties compared to their carbon-only counterparts.

Industry: In the industrial sector, this compound is used in the production of silicone-based materials, such as sealants, adhesives, and coatings. Its ability to form stable bonds with both organic and inorganic substrates makes it valuable in material science.

Mechanism of Action

The mechanism of action of Methyl(3-methylphenoxy)dipentylsilane involves its ability to form strong covalent bonds with various substrates. The silicon atom can interact with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable siloxane or silane linkages. These interactions are crucial in applications such as surface modification and material synthesis.

Comparison with Similar Compounds

Key Observations :

- Molecular Weight : The target compound’s weight (292.46 g/mol) falls between smaller silanes (e.g., 278.46 g/mol ) and bulkier derivatives (e.g., 400.63 g/mol ).

- Substituent Effects: The 3-methylphenoxy group in the target compound provides steric hindrance and electron-donating effects, contrasting with the unsubstituted phenyl group in or the allylphenyloxy group in . Dipentyl chains enhance hydrophobicity compared to shorter alkyl or methoxy groups in analogues .

Physicochemical Properties

Limited data exists for the target compound, but inferences can be drawn from analogues:

- Boiling Point : Phenyldimethylsilylmethoxy has a reported boiling point of 168°C at 5 mmHg , suggesting that the target compound’s longer alkyl chains may require higher temperatures for distillation.

- Elemental Analysis : For , elemental analysis matched the formula C₁₇H₂₄O₂Si₂ (C: 67.94%, H: 8.05%, Si: 18.69%) . The target compound’s higher carbon content (C₁₈H₃₂OSi) would reflect increased hydrocarbon contribution.

Research Findings and Data Analysis

- Thermal Stability: Compounds with bulky substituents (e.g., diphenyl groups ) exhibit higher thermal stability, suggesting the target compound’s dipentyl and 3-methylphenoxy groups may offer moderate stability for industrial processes.

- Solubility: Longer alkyl chains (e.g., pentyl vs. methyl ) increase solubility in nonpolar solvents, aligning with trends observed in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.